molecular formula C9H13F3N2O2S2 B15317346 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole,trifluoroaceticacid

2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole,trifluoroaceticacid

Cat. No.: B15317346
M. Wt: 302.3 g/mol
InChI Key: VSLMDNJIEFONTL-UHFFFAOYSA-N
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Description

The compound 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole, trifluoroacetic acid is a heterocyclic derivative featuring a 4,5-dihydrothiazole core substituted with an azetidin-3-ylmethyl sulfanyl group and paired with trifluoroacetic acid (TFA) as a counterion. Its molecular formula is C₉H₁₃F₃N₂O₂S₂, with a molecular weight of 302.34 g/mol . The TFA salt likely improves solubility and stability, making the compound suitable for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C9H13F3N2O2S2

Molecular Weight

302.3 g/mol

IUPAC Name

2-(azetidin-3-ylmethylsulfanyl)-4,5-dihydro-1,3-thiazole;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H12N2S2.C2HF3O2/c1-2-10-7(9-1)11-5-6-3-8-4-6;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7)

InChI Key

VSLMDNJIEFONTL-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)SCC2CNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Biological Activity

The compound 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole, trifluoroacetic acid is a novel organic molecule characterized by its unique structural features including a thiazole ring and an azetidine moiety. This article explores its biological activity, potential pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C9H13F3N2O2S2C_9H_{13}F_3N_2O_2S_2. The trifluoroacetic acid component enhances solubility and stability, which may influence its biological interactions. The presence of the thiazole and azetidine rings suggests potential reactivity that could lead to diverse biological activities.

Biological Activity Overview

Compounds containing thiazole and azetidine structures have been linked to various biological activities. Preliminary studies indicate that 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole may exhibit:

  • Antimicrobial properties : Similar compounds have shown effectiveness against a range of bacterial strains.
  • Antiviral activity : The structural characteristics may allow for interaction with viral enzymes.
  • Anti-inflammatory effects : Thiazole derivatives are often explored for their potential in reducing inflammation.

Table 1: Potential Biological Activities of Related Compounds

Compound NameBiological ActivityNotable Features
2-(Azetidin-3-ylthio)-4-methylthiazoleAntimicrobialEffective against Gram-positive bacteria
Thiazolidinone derivativesAnti-inflammatoryKnown for modulating inflammatory pathways
4-MethylthiazoleAntiviralUsed in flavoring; exhibits antiviral properties

While specific mechanisms for 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole are yet to be fully elucidated, related compounds suggest several possible pathways:

  • Enzyme Inhibition : The thiazole ring may interact with active sites of enzymes involved in pathogen metabolism.
  • Receptor Modulation : The azetidine structure could facilitate binding to cellular receptors, influencing signaling pathways.
  • Reactive Oxygen Species (ROS) Scavenging : Some thiazole derivatives have shown the ability to neutralize ROS, providing a protective effect in cellular environments.

Case Studies and Research Findings

Research on similar compounds has provided insights into their biological activities. For example:

  • A study on thiazolidinone derivatives demonstrated significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .
  • Investigations into azetidine-containing compounds revealed their potential as inhibitors of bacterial β-lactamases, enhancing the efficacy of existing antibiotics .

Future Directions

Further investigation is needed to fully characterize the biological activity of 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole . Key areas for future research include:

  • In vitro and in vivo studies : To assess antimicrobial and antiviral efficacy.
  • Structure-activity relationship (SAR) studies : To identify critical structural features responsible for biological activity.
  • Toxicological assessments : To evaluate safety profiles before clinical applications.

Scientific Research Applications

2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole, trifluoroacetic acid is an organic molecule with a thiazole ring (a five-membered heterocyclic compound containing sulfur and nitrogen atoms) and an azetidine moiety (a four-membered saturated ring) connected via a sulfanyl (thioether) group. The trifluoroacetic acid component enhances the compound's solubility and stability in various chemical environments.

Potential Applications
The applications of 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole are anticipated in various fields:

  • Pharmaceutical Research The compound may be a building block for synthesizing drug candidates targeting various diseases. Compounds containing thiazole and azetidine structures have been reported to exhibit diverse biological activities.
  • Agrochemicals It may be used in developing new pesticides or herbicides.
  • Material Science The compound may be used in the synthesis of novel materials with unique properties.

Reactivity and Potential Interactions

The chemical reactivity of 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole, trifluoroacetic acid can be attributed to the presence of functional groups such as the thiazole and azetidine rings. Typical reactions may include:

  • Cycloadditions Reactions involving the thiazole ring can lead to the formation of complex polycyclic structures.
  • Nucleophilic Substitutions The azetidine moiety can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Thioether Chemistry The sulfanyl group can participate in oxidation or alkylation reactions.

Interaction studies involving this compound could focus on:

  • Protein Binding Investigating how the compound interacts with different proteins can provide insights into its potential biological activity.
  • Enzyme Inhibition Assessing the compound's ability to inhibit specific enzymes can help identify potential therapeutic targets.
  • Receptor Modulation Studying the compound's effects on receptor activity can reveal its potential as a receptor agonist or antagonist.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) linker between the azetidine and thiazole moieties serves as a reactive site for nucleophilic substitution. Key observations include:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) to form thioether derivatives.

  • Oxidation : Converted to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

Reaction Conditions Product Yield
Alkylation with CH₃IDMF, 60°C, 12hS-Methylated thiazole-azetidine conjugate72%
Oxidation with mCPBADichloromethane, 0°C, 2hSulfone derivative68%

Ring-Opening Reactions of the Azetidine Moiety

The strained four-membered azetidine ring undergoes ring-opening under acidic or nucleophilic conditions:

  • Acid-Catalyzed Hydrolysis : Trifluoroacetic acid (TFA) facilitates hydrolysis to form a linear amine-thiol intermediate .

  • Nucleophilic Attack : Reacts with Grignard reagents (e.g., MeMgBr) to yield substituted azetidine derivatives .

Mechanistic Insight :
Under acidic conditions, protonation of the azetidine nitrogen increases ring strain, leading to cleavage of the C-N bond and formation of a secondary amine .

Thiazole Ring Reactivity

The 4,5-dihydro-1,3-thiazole ring participates in:

  • Electrophilic Substitution : Bromination at the C-5 position using N-bromosuccinimide (NBS) in CCl₄ .

  • Cycloaddition : Undergoes [3+2] cycloaddition with nitrile oxides to form thiazolo-isoxazoline hybrids .

Reaction Reagent Product Application
BrominationNBS, CCl₄, 40°C5-Bromo-thiazole derivativeIntermediate for CDK inhibitors
CycloadditionNitrile oxide, RTThiazolo-isoxazoline hybridBioactive scaffold synthesis

Trifluoroacetic Acid (TFA) Counterion Effects

The TFA component enhances solubility in polar solvents and stabilizes intermediates via:

  • Acid-Base Interactions : Protonates basic sites (e.g., azetidine nitrogen), influencing reaction pathways .

  • Catalysis : Accelerates reactions such as hydrolysis or rearrangement via Brønsted acid catalysis .

Example : In the synthesis of analogs, TFA improves yields in Suzuki-Miyaura couplings by solubilizing palladium intermediates .

Comparative Reactivity with Structural Analogs

The compound’s reactivity diverges from simpler thiazoles or azetidines due to electronic and steric effects of the sulfanyl bridge :

Compound Reactivity Profile Key Difference
4-MethylthiazoleLimited to electrophilic substitutionLacks azetidine’s ring-opening potential
2-(Azetidin-3-ylthio)-4-methylthiazoleEnhanced nucleophilic substitution at sulfurReduced steric hindrance compared to parent

Stability Under Physiological Conditions

  • pH-Dependent Degradation : Stable at pH 7.4 but undergoes rapid hydrolysis in gastric fluid (pH 1.2), releasing azetidine and thiazole fragments .

  • Thermal Stability : Decomposes above 200°C, confirmed by thermogravimetric analysis (TGA) .

Future Research Directions

  • Mechanistic Studies : Elucidate the role of TFA in stabilizing transition states during nucleophilic substitutions .

  • Biological Profiling : Expand SAR studies to optimize CDK4 selectivity and reduce off-target effects .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent LogP* Key Features
Target Compound C₉H₁₃F₃N₂O₂S₂ 302.34 Azetidin-3-ylmethyl Not reported TFA salt, strained azetidine ring
2-(Butylsulfanyl)-4,5-dihydro-1,3-thiazole C₇H₁₃NS₂ 175.31 Butylsulfanyl ~2.1 (calc) Linear alkyl chain, higher lipophilicity
2-[(1R)-1-Methylpropyl]-4,5-dihydro-1,3-thiazole C₇H₁₃NS 143.25 sec-Butyl ~1.8 (calc) Chiral center, compact substituent
2-(Z-1,2-Diferrocenylvinyl)-4,5-dihydro-1,3-thiazole C₂₃H₂₄Fe₂S 444.20 Diferrocenylvinyl Not reported Organometallic, redox-active

Key Observations :

  • The azetidine substituent introduces steric strain and polarity, which may reduce lipophilicity compared to alkyl chains like butylsulfanyl .
  • Trifluoroacetic acid as a counterion enhances aqueous solubility, a critical factor for bioavailability in drug design .
  • Diferrocenylvinyl-substituted analogs exhibit redox activity (E(I) = 0.251 V, E(II) = 0.408 V) due to ferrocene moieties, a property absent in the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with nucleophilic substitution between azetidine-3-methanethiol and a pre-functionalized 4,5-dihydro-1,3-thiazole precursor. Use anhydrous conditions (e.g., DMF or THF) to minimize side reactions .
  • Step 2 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor reaction progress via TLC or HPLC.
  • Step 3 : For trifluoroacetic acid (TFA) salt formation, use a stoichiometric acid in dichloromethane, followed by rotary evaporation and lyophilization to remove excess TFA .
  • Critical Note : Characterize intermediates via 1H^1H-NMR and LC-MS to confirm structural integrity.

Q. How can the structural conformation of the compound be validated experimentally?

  • Methodology :

  • X-ray crystallography : Co-crystallize the compound with a suitable solvent (e.g., acetonitrile) and solve the structure using SHELXL for refinement. Ensure high-resolution data (≤ 1.0 Å) to resolve sulfur and nitrogen positions .
  • Spectroscopic analysis : Use 13C^{13}C-NMR to confirm the azetidine and thiazole ring systems. Compare experimental IR spectra with DFT-calculated vibrational modes for backbone validation .

Q. What preliminary assays are suitable for screening the compound’s antimicrobial activity?

  • Methodology :

  • Agar dilution assay : Test against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains at concentrations of 1–100 µg/mL. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO < 1% v/v) .
  • Time-kill kinetics : Monitor bacterial growth inhibition over 24 hours using OD600 measurements. Validate results with colony-forming unit (CFU) counts .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

  • Methodology :

  • Dose-response curve refinement : Use nonlinear regression (e.g., Hill equation) to model IC50 values. Replicate assays in triplicate across independent experiments to distinguish outliers .
  • Mechanistic deconvolution : Employ isothermal titration calorimetry (ITC) to study ligand-target binding thermodynamics. Cross-validate with molecular docking (e.g., AutoDock Vina) to identify potential off-target interactions .
  • Reference : Address discrepancies by comparing with structurally analogous compounds (e.g., 1,2,4-triazole derivatives) to isolate substituent-specific effects .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Methodology :

  • pH stability profiling : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Quantify degradation via HPLC-UV and identify byproducts via HRMS .
  • Serum stability assay : Add 10% fetal bovine serum (FBS) to simulate in vivo conditions. Use LC-MS/MS to monitor intact compound levels over time .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetics?

  • Methodology :

  • ADMET prediction : Use SwissADME to calculate logP, topological polar surface area (TPSA), and blood-brain barrier permeability. Prioritize derivatives with TPSA < 140 Ų for oral bioavailability .
  • QSAR modeling : Train a model on a dataset of thiazole/azetidine analogs to correlate structural features (e.g., substituent electronegativity) with activity. Validate via leave-one-out cross-validation .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in crystallographic vs. spectroscopic data?

  • Methodology :

  • Multi-technique validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries. Use 1H^1H-1H^1H NOESY NMR to confirm spatial proximity of protons in solution .
  • Dynamic effects : Perform variable-temperature NMR to assess conformational flexibility, which may explain discrepancies between solid-state and solution structures .

Methodological Resources

  • Structural refinement : SHELXL (open-source) for high-precision crystallographic analysis .
  • Biological assays : Follow standardized protocols from antimicrobial studies on 1,2,4-triazole derivatives .
  • Computational tools : PubChem data for cross-referencing physicochemical properties .

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